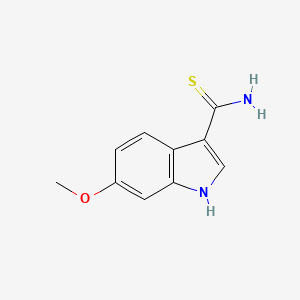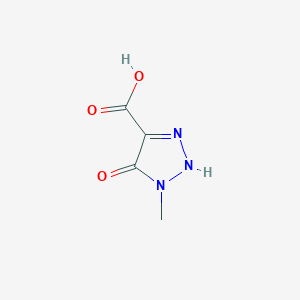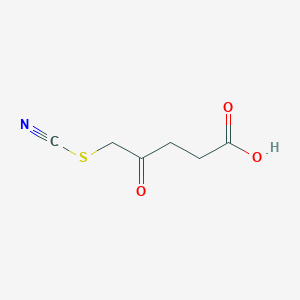
4-Oxo-5-thiocyanatopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-thiocyanatopentanoic acid: is a chemical compound with the molecular formula C6H7NO3S It is characterized by the presence of a thiocyanate group and a ketone functional group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-thiocyanatopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with thiocyanate under controlled conditions. For example, the reaction of 4-oxo-5-bromopentanoic acid with potassium thiocyanate in an aqueous medium can yield this compound. The reaction typically requires mild heating and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-5-thiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-hydroxy-5-thiocyanatopentanoic acid.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-5-thiocyanatopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-5-thiocyanatopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5-thiocyanatopentanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiocyanate group can interact with metal ions or other nucleophilic centers, leading to the formation of stable complexes that inhibit enzyme activity .
Comparación Con Compuestos Similares
4-Oxopentanoic acid (Levulinic acid): Similar in structure but lacks the thiocyanate group.
4-Oxo-5-cyanopentanoic acid: Similar but contains a cyano group instead of a thiocyanate group.
4-Oxo-5-bromopentanoic acid: Similar but contains a bromine atom instead of a thiocyanate group.
Uniqueness: 4-Oxo-5-thiocyanatopentanoic acid is unique due to the presence of both a ketone and a thiocyanate group, which confer distinct chemical reactivity and potential biological activities. The thiocyanate group, in particular, allows for unique interactions with biological targets and the formation of novel derivatives .
Propiedades
Número CAS |
5440-64-2 |
|---|---|
Fórmula molecular |
C6H7NO3S |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
4-oxo-5-thiocyanatopentanoic acid |
InChI |
InChI=1S/C6H7NO3S/c7-4-11-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) |
Clave InChI |
LTRVIAZIWPWMTA-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



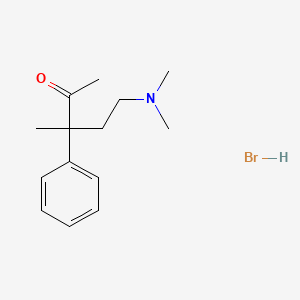
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
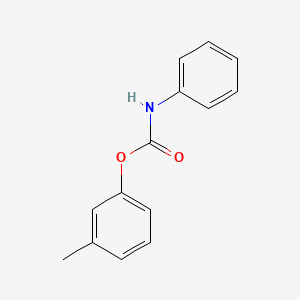
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
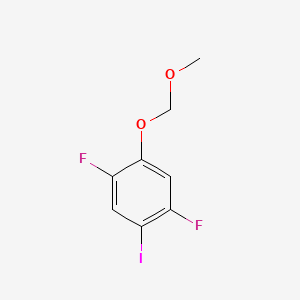
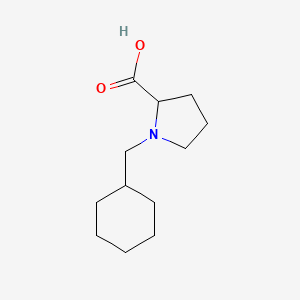
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

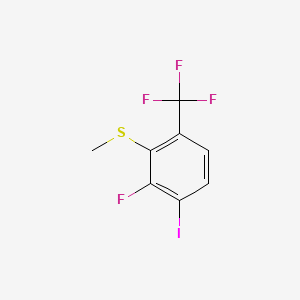
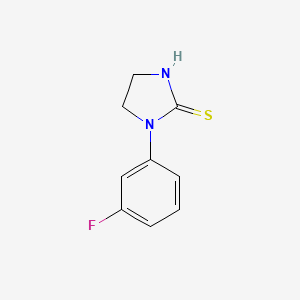
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
